molecular formula C12H16N4OS B14457261 Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]- CAS No. 71443-13-5

Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-

Cat. No.: B14457261
CAS No.: 71443-13-5
M. Wt: 264.35 g/mol
InChI Key: GEMZIXVWDOVWMD-UHFFFAOYSA-N
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Description

Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]- is a complex organic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its widespread applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]- typically involves the reaction of morpholine with 3-(methylthio)-2-triazenylidene phenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also employed in various catalytic processes due to its unique structural properties.

Biology

In biological research, Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]- is used to study enzyme interactions and protein folding mechanisms. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical studies.

Medicine

The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with similar structural features but lacking the 3-(methylthio)-2-triazenylidene phenylmethyl group.

    Diethanolamine: Another related compound used in the synthesis of morpholine derivatives.

Uniqueness

Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with proteins and other biological molecules sets it apart from simpler morpholine derivatives .

Properties

CAS No.

71443-13-5

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

N-(methylsulfanyldiazenyl)-1-morpholin-4-yl-1-phenylmethanimine

InChI

InChI=1S/C12H16N4OS/c1-18-15-14-13-12(11-5-3-2-4-6-11)16-7-9-17-10-8-16/h2-6H,7-10H2,1H3

InChI Key

GEMZIXVWDOVWMD-UHFFFAOYSA-N

Canonical SMILES

CSN=NN=C(C1=CC=CC=C1)N2CCOCC2

Origin of Product

United States

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